Cas no 2155840-19-8 (2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride)

2-(ピロリジン-1-イル)-3-[(3S)-ピロリジン-3-イルオキシ]ピリジン二塩酸塩は、高純度の有機化合物であり、医薬品中間体や生化学研究用試薬として重要な役割を果たします。この化合物は、特異的な立体構造((3S)配置)と塩酸塩形態により高い安定性と溶解性を有し、標的分子との選択的な相互作用が期待されます。ピロリジン環とピリジン骨格の組み合わせにより、神経科学分野(例:ニコチン受容体関連研究)や創薬プロセスにおけるリード化合物としての応用が可能です。二塩酸塩の形態は取り扱い性に優れ、実験条件下での再現性を向上させる特性を備えています。

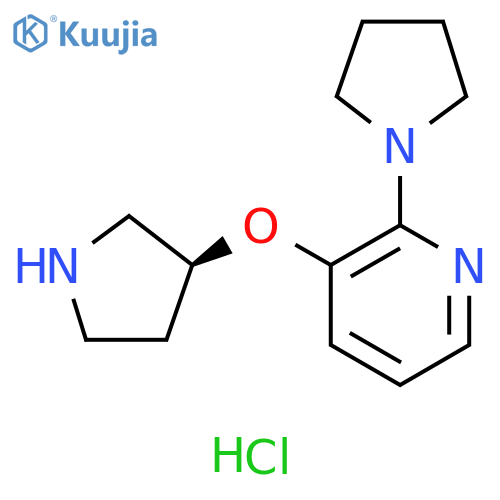

2155840-19-8 structure

商品名:2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride

2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride

- 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride

-

- インチ: 1S/C13H19N3O.ClH/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11;/h3-4,6,11,14H,1-2,5,7-10H2;1H/t11-;/m0./s1

- InChIKey: ZIAHFIIQAOZYFY-MERQFXBCSA-N

- ほほえんだ: O([C@@H]1CNCC1)C1C=CC=NC=1N1CCCC1.Cl

2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273263-5.0g |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95% | 5g |

$2858.0 | 2023-05-26 | |

| Enamine | EN300-1273263-2.5g |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95% | 2.5g |

$1931.0 | 2023-05-26 | |

| Enamine | EN300-1273263-0.1g |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95% | 0.1g |

$342.0 | 2023-05-26 | |

| Aaron | AR01FKB0-100mg |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95% | 100mg |

$496.00 | 2025-02-11 | |

| Aaron | AR01FKB0-500mg |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95% | 500mg |

$1081.00 | 2025-02-11 | |

| Enamine | EN300-1273263-50mg |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95.0% | 50mg |

$229.0 | 2023-10-02 | |

| Enamine | EN300-1273263-2500mg |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95.0% | 2500mg |

$1931.0 | 2023-10-02 | |

| Enamine | EN300-1273263-100mg |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95.0% | 100mg |

$342.0 | 2023-10-02 | |

| Enamine | EN300-1273263-1000mg |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95.0% | 1000mg |

$986.0 | 2023-10-02 | |

| 1PlusChem | 1P01FK2O-10g |

2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |

2155840-19-8 | 95% | 10g |

$5298.00 | 2023-12-19 |

2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

2155840-19-8 (2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量